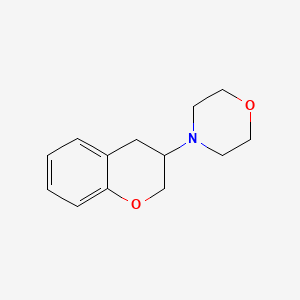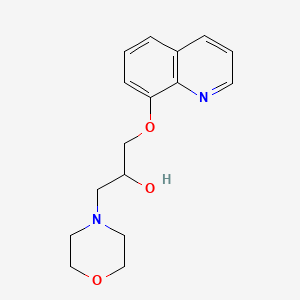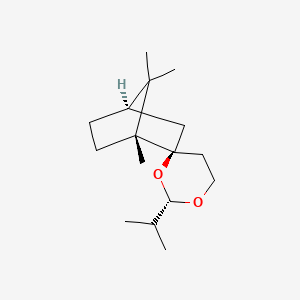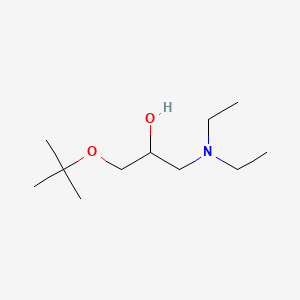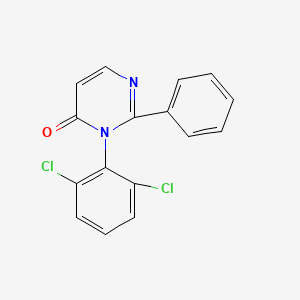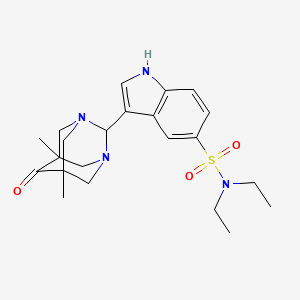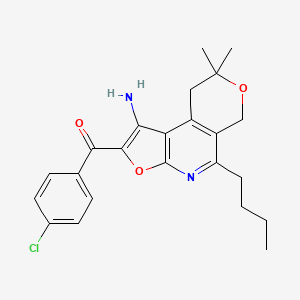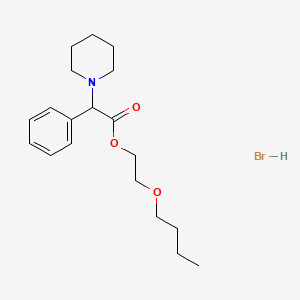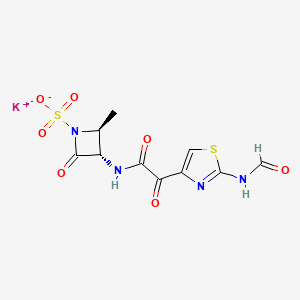
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is a complex organic compound that features a thiazole ring, an azetidine ring, and a sulphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the formylamino group. The azetidine ring is then synthesized and functionalized with the oxoacetyl group. Finally, the sulphonate group is introduced, and the potassium salt is formed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. This might involve screening for activity against specific diseases or conditions, such as bacterial infections or cancer.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or undergoing metabolic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other thiazole-containing molecules, azetidine derivatives, or sulphonate salts. Examples could be:
- Thiazole-4-carboxylic acid derivatives
- Azetidine-2-carboxylic acid derivatives
- Potassium sulphonate salts
Uniqueness
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
88023-65-8 |
|---|---|
Fórmula molecular |
C10H9KN4O7S2 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
potassium;(2S,3S)-3-[[2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C10H10N4O7S2.K/c1-4-6(9(18)14(4)23(19,20)21)13-8(17)7(16)5-2-22-10(12-5)11-3-15;/h2-4,6H,1H3,(H,13,17)(H,11,12,15)(H,19,20,21);/q;+1/p-1/t4-,6-;/m0./s1 |
Clave InChI |
PPMCTCAERIMPSL-DPIOYBAHSA-M |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)C(=O)C2=CSC(=N2)NC=O.[K+] |
SMILES canónico |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=O)C2=CSC(=N2)NC=O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


